molecular formula C19H20ClN3O4S3 B2999394 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 942002-37-1

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2999394
CAS No.: 942002-37-1
M. Wt: 486.02
InChI Key: XZNFUOIDSMPZBT-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a structurally complex small molecule featuring:

  • A 6-ethoxybenzothiazole substituent, which enhances lipophilicity and may influence target binding through hydrophobic interactions .

This compound’s design likely aims to optimize pharmacokinetic and pharmacodynamic properties, given the strategic placement of chlorine (for metabolic stability) and ethoxy groups (for solubility modulation).

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S3/c1-2-27-13-3-4-14-15(11-13)28-19(21-14)22-18(24)12-7-9-23(10-8-12)30(25,26)17-6-5-16(20)29-17/h3-6,11-12H,2,7-10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNFUOIDSMPZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following features:

  • IUPAC Name : 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide
  • Molecular Formula : C_{22}H_{20}ClN_{3}O_{5}S_{3}
  • Molecular Weight : 493.06 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which can lead to antibacterial and anti-inflammatory effects.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. The sulfonamide moiety is particularly effective against a range of gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole, including the target compound, possess anticancer properties. They have been shown to:

  • Inhibit the proliferation of various cancer cell lines (e.g., A431 and A549).
  • Induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of bacterial growth
AnticancerInduction of apoptosis; inhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers (IL-6, TNF-α)

Case Studies

  • Study on Anticancer Properties :
    A study evaluated the effects of related benzothiazole compounds on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis at micromolar concentrations. The findings suggest that modifications to the benzothiazole structure can enhance anticancer efficacy.
  • Antibacterial Efficacy Assessment :
    Another study focused on the antibacterial activity of sulfonamide derivatives against common pathogens. The results showed promising activity against both gram-positive and gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of “1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide” are not available within the provided search results, some information can be gathered regarding its components and related compounds.

About the Compound
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide*:
This compound is identified by the CAS number 942002-37-1 .

Key Structural Features and Chemical Properties:

  • The compound includes a chlorothiophen moiety, which is a chlorinated thiophene ring . Thiophene derivatives are utilized in diverse applications, including pharmaceuticals and materials science.
  • It also contains a benzothiazole group. Benzothiazole derivatives are known for their diverse biological activities and potential therapeutic applications.
  • The presence of a sulfonyl group (SO2) links the chlorothiophen and ethoxybenzothiazol moieties. Sulfones are often used in medicinal chemistry to modulate the electronic and steric properties of molecules.
  • The piperidine-4-carboxamide part of the molecule includes a piperidine ring connected to a carboxamide group, which can engage in hydrogen bonding and influence the compound's interactions with biological targets.

Potential Applications and Research Areas:
Given the structural components of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide, research areas of interest may include:

  • Medicinal Chemistry : Due to the presence of benzothiazole, the compound may have potential therapeutic applications.
  • Drug Discovery and Development : The compound has been referenced in scientific literature, indicating its relevance in drug discovery and development.

Related Compounds

  • 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone : This related compound has the molecular formula C6H4Cl2OS and can be described using the SMILES notation C1=C(SC(=C1)Cl)C(=O)CCl .
  • ** যৌগ**: This compound is made up of bioactive molecules such as pyridazines and benzothiazoles and has been studied for its pharmacological properties.
  • ** আমিনো

Comparison with Similar Compounds

Molecular Weight and LogP

  • Target Compound : Estimated molecular weight ~510 g/mol; LogP ~3.5 (moderate lipophilicity due to ethoxy and chlorothiophene groups).
  • Compound : Molecular weight ~385 g/mol; LogP ~2.8 (lower due to dimethylsulfamoyl group).
  • Compound : Molecular weight ~450 g/mol; LogP ~4.1 (higher due to 4-chlorobenzylsulfanyl).

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